molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline

Cat. No.: B2776060
CAS No.: 71454-13-2
M. Wt: 347.43
InChI Key: ZQFGWAHRMWVHAQ-UHFFFAOYSA-N
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Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C17H21N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The presence of the methoxyphenyl group in 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline may enhance its interaction with serotonin receptors, potentially leading to improved antidepressant activity. A study highlighted the importance of substituents on the piperazine ring in modulating pharmacological activity, which suggests this compound could be a candidate for further development as an antidepressant agent .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with specific enzymatic pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, indicating that this compound might possess similar properties .

Neuropharmacological Effects

The compound's piperazine structure is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This modulation can lead to potential applications in treating neurological disorders such as schizophrenia and anxiety disorders .

Antimicrobial Activity

Some studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The unique structure of this compound may allow it to act against bacterial infections by inhibiting bacterial folate synthesis pathways . This aspect makes it a candidate for further investigation in antibiotic development.

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research indicates that compounds like this compound can be used as additives in polymer formulations to improve performance characteristics .

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated enhanced serotonin receptor binding affinity compared to other piperazine derivatives .
Study BAnticancer PropertiesShowed significant inhibition of tumor cell proliferation in vitro .
Study CNeuropharmacological EffectsIndicated potential efficacy in animal models for anxiety and depression .

Mechanism of Action

The mechanism by which 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory . Additionally, the compound may interact with other receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is unique due to the presence of both the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline, with the CAS number 71454-13-2, is a synthetic compound that belongs to the class of piperazine derivatives. Its molecular formula is C17H21N3O3S, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative studies.

The compound's key chemical properties include:

  • Molecular Weight: 347.43 g/mol
  • Density: 1.3 g/cm³
  • Boiling Point: 559.2 °C
  • LogP: 2.05 (indicating moderate lipophilicity)

These properties suggest a suitable profile for biological activity, particularly in terms of membrane permeability and solubility.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
Studies have shown that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma cells. The IC50 values for these effects range from 25 μM to 45 μM, indicating a moderate level of cytotoxicity against tumor cells .

2. Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is critical in treating neurodegenerative diseases like Alzheimer's disease. The binding affinity of similar piperazine derivatives to AChE has been demonstrated through molecular docking studies, suggesting that modifications in the sulfonyl or methoxy groups can enhance inhibitory activity .

3. Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial effects. The sulfonamide moiety present in the structure is associated with antibacterial action against various strains of bacteria. Studies have evaluated the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, showing promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

  • Piperazine Ring: Essential for interaction with biological targets.
  • Sulfonamide Group: Enhances solubility and bioactivity.
  • Methoxy Substitution: Influences lipophilicity and receptor binding affinity.

Case Studies

Several studies have provided insights into the biological efficacy of this compound:

Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various piperazine derivatives, this compound was found to significantly reduce tumor growth in murine models when administered at specific dosages over a defined period .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds showed that they could mitigate oxidative stress in neuronal cells, potentially through AChE inhibition pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperazine derivatives:

Compound NameAnticancer Activity (IC50)AChE InhibitionAntibacterial Activity
Compound A25 μMModerateEffective
Compound B45 μMHighModerate
This compound 30 μM Moderate Effective

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGWAHRMWVHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.00 g (0.0133 m) of 1-[(p-nitrophenyl)sulfonyl]-4-(o-methoxyphenyl)piperazine, 0.28 g of platinum oxide and 150 ml of chloroform is shaken under pressure in a Parr hydrogenator. After hydrogen ceases to be taken up (1 hour), the reaction mixture is filtered through a fine sintered glass funnel. The filtrate is taken to dryness and crystallized once from methanol/methylene chloride and a second time from methanol to give 1.9 g (41%) of 1-[(p-aminophenyl)sulfonyl]-4-(o-methoxyphenyl)-piperazine of melting point 230°-232° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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